![molecular formula C15H24O5 B110505 α-二氢青蒿素 CAS No. 81496-81-3](/img/structure/B110505.png)
α-二氢青蒿素
描述
科学研究应用
Antimalarial Applications
DHA is widely used in the treatment of malaria, particularly in areas with high prevalence of multidrug-resistant strains. It is often combined with other antimalarial agents to enhance efficacy.
Key Findings:
- A study comparing DHA/piperaquine (DHA/PQP) to artesunate plus mefloquine showed that DHA/PQP had a higher efficacy rate (87.9% vs. 86.6%) in treating P. falciparum malaria in Southeast Asia .
- DHA is approximately 93% protein-bound in patients with malaria, which influences its pharmacokinetics and therapeutic effectiveness .
Anticancer Applications
Recent investigations have highlighted DHA's potential as an anticancer agent. It has demonstrated the ability to induce apoptosis in various cancer cell types through multiple mechanisms.
Mechanisms of Action:
- Induction of Apoptosis: DHA triggers programmed cell death in tumor cells, enhancing anti-tumor immunity and inhibiting tumor growth .
- Oxidative Stress Induction: It increases reactive oxygen species (ROS) levels, leading to cytotoxic effects specifically in cancer cells while sparing normal cells .
- Combination Therapy: DHA has shown synergistic effects when combined with other anticancer drugs, improving overall treatment outcomes .
Case Studies:
- In gastric cancer models, DHA was found to enhance apoptosis and inhibit metastasis by affecting key signaling pathways such as NF-κB and STAT3 .
- In glioma studies, DHA promoted autophagy and ferroptosis while reducing tumor metastasis .
Anti-inflammatory Applications
DHA also exhibits anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases.
Research Insights:
- Studies indicate that DHA can reduce the infiltration of inflammatory cells and suppress pro-inflammatory cytokine production, making it a candidate for treating conditions characterized by chronic inflammation .
Table 1: Efficacy of DHA in Various Conditions
Condition | Mechanism of Action | Efficacy (%) |
---|---|---|
Malaria (DHA/PQP) | Antimalarial activity | 87.9 |
Gastric Cancer | Induces apoptosis, inhibits metastasis | Significant |
Glioma | Promotes autophagy and ferroptosis | Significant |
Inflammatory Diseases | Reduces inflammatory cytokines | Observed |
Table 2: Synergistic Effects of DHA with Other Drugs
Cancer Type | Combination Drug | Outcome |
---|---|---|
Gastric Cancer | Anlotinib | Apoptosis ↑, Metastasis ↓ |
Head & Neck Carcinoma | Osimertinib | STAT3 pathway ↓ |
Liver Cancer | GLS1 inhibitor | Increased sensitivity to DHA |
作用机制
Target of Action
Alpha-Dihydroartemisinin (DHA), a derivative of artemisinin, is primarily used to treat malaria. Its main targets are the erythrocytic stages of Plasmodium species, particularly Plasmodium falciparum . DHA also targets key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, and telomerase . Furthermore, PDGFRα is a potential molecular target of DHA .
Mode of Action
DHA works by inhibiting nucleic acid and protein synthesis in the erythrocytic stages of P. falciparum . The endoperoxide bond in DHA can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .
Biochemical Pathways
DHA affects several biochemical pathways. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity . Moreover, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .
Pharmacokinetics
DHA has a low bioavailability due to extensive metabolism and its chemical instability . Artesunate, a prodrug of DHA, is converted to DHA by esterases in the stomach . DHA is metabolized in the body with a half-life of about 4-11 hours . The pharmacokinetics of DHA can be altered by pregnancy and acute malaria infection .
Result of Action
The action of DHA results in the death of P. falciparum parasites, thereby treating malaria . DHA also has anti-tumor effects, as it effectively inhibits the proliferation of certain cancer cells by increasing the protein expression of caspase-8, cleaved caspase-9, and Bim, activating Bid, and inducing cytochrome c release .
Action Environment
The action of DHA is influenced by environmental factors. For instance, the transmission of malaria, which DHA is used to treat, is low in cold climates, high altitudes, and dry environments because mosquitoes cannot breed there . Furthermore, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries .
生化分析
Biochemical Properties
Alpha-Dihydroartemisinin interacts with various enzymes and proteins. It non-covalently binds liver fatty acid binding protein (FABP1) with micromolar affinity, acting as a FABP1-dependent peroxisome proliferator-activated receptor alpha agonist . It also regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Cellular Effects
Alpha-Dihydroartemisinin has significant effects on various types of cells and cellular processes. It significantly inhibits glioma cell proliferation in both temozolomide-resistant cells and glioma stem-like cells . It induces apoptosis via the mitochondria-mediated pathway by initiating mitochondrial dysfunction before promoting apoptosis . It also reduces spheroid formation of U-87 and U251 stem cells .
Molecular Mechanism
The molecular mechanism of action of Alpha-Dihydroartemisinin involves the activation of the endoperoxide bond by reduced heme or ferrous iron . This leads to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing parasite death .
Temporal Effects in Laboratory Settings
Alpha-Dihydroartemisinin has been shown to cause cellular iron depletion in a time- and concentration-dependent manner . It decreases iron uptake and disturbs iron homeostasis in cancer cells, independent of oxidative damage .
Dosage Effects in Animal Models
The effects of Alpha-Dihydroartemisinin vary with different dosages in animal models. For instance, it has been shown to reduce glomerular permeability and improve proteinuria in lupus nephritis mice by inhibiting vascular endothelial growth factor (VEGF) .
Metabolic Pathways
Alpha-Dihydroartemisinin is involved in various metabolic pathways. It has been shown to modulate iron homeostasis . It also decreases iron uptake, thereby disturbing iron homeostasis in cancer cells .
Transport and Distribution
Alpha-Dihydroartemisinin is transported and distributed within cells and tissues. It has been shown to cause cellular iron depletion, decreasing iron uptake and disturbing iron homeostasis in cancer cells .
Subcellular Localization
The subcellular localization of Alpha-Dihydroartemisinin has been studied. It has been found to partially localize near the parasite mitochondria upon treatment with dihydroartemisinin . It has also been found to localize to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes .
准备方法
Alpha-Dihydroartemisinin is synthesized from artemisinin through a reduction process. The reduction is typically carried out using sodium borohydride in an alcohol solvent such as ethanol or methanol . The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation. Industrial production methods involve large-scale extraction of artemisinin from Artemisia annua, followed by its reduction to alpha-Dihydroartemisinin using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
Alpha-Dihydroartemisinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form artemisinin or other derivatives.
Reduction: Further reduction can yield dihydroartemisinin derivatives with different pharmacological properties.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, leading to new compounds with potentially enhanced biological activities
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Alpha-Dihydroartemisinin is unique among artemisinin derivatives due to its high potency and low toxicity. Similar compounds include:
Artemisinin: The parent compound, less potent but still effective against malaria.
Artemether: A methyl ether derivative with enhanced antimalarial activity.
Artesunate: A water-soluble derivative used for severe malaria
Alpha-Dihydroartemisinin stands out for its broad spectrum of activity, including antimalarial, anticancer, and anti-inflammatory effects .
生物活性
Alpha-Dihydroartemisinin (DHA) is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Initially recognized for its potent antimalarial properties, recent studies have illuminated its diverse biological activities, particularly in cancer therapy and immune modulation. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of DHA.
DHA exhibits anticancer properties through several mechanisms:
- Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines. It activates pathways associated with apoptosis, such as the caspase cascade and the mitochondrial pathway .
- Inhibition of Proliferation : Studies indicate that DHA can inhibit the proliferation of cancer cells by affecting cell cycle progression. It has been shown to induce G0/G1 phase arrest in several types of cancer cells .
- Regulation of Reactive Oxygen Species (ROS) : DHA generates excessive ROS, leading to oxidative stress that can damage cancer cells while sparing normal cells. This mechanism is crucial for its cytotoxic effects .
- Immune Modulation : DHA enhances T-cell activity and promotes the secretion of immune mediators like perforin and Granzyme B, which are essential for anti-tumor immunity .
Case Studies
- Pancreatic Cancer :
- Breast Cancer :
Data Table: Summary of Anticancer Effects
Antimalarial Activity
DHA remains a cornerstone in the treatment of malaria, particularly against Plasmodium falciparum. Its mechanism involves:
- Endoperoxide Moiety Activation : The endoperoxide bridge in DHA is crucial for its antimalarial activity, generating free radicals that damage parasite proteins .
- Rapid Parasite Clearance : Clinical trials have shown that DHA-based therapies lead to rapid reductions in parasitemia with high efficacy rates against drug-resistant strains .
Clinical Efficacy Studies
A randomized controlled trial compared dihydroartemisinin-piperaquine (DHA-PQP) with artesunate-mefloquine (AS-MQ) in Southeast Asia:
- Results : The treatment success rate was 87.9% for DHA-PQP versus 86.6% for AS-MQ. Notably, DHA-PQP exhibited lower reinfection rates at day 63 post-treatment .
Pharmacokinetics and Safety Profile
DHA is characterized by:
- High Protein Binding : Approximately 93% protein-bound during malaria infections, which affects its bioavailability and distribution .
- QT Interval Prolongation : Some studies reported significant QT interval prolongation associated with DHA-PQP treatment, necessitating monitoring during therapy .
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~80% from oral artesunate |
Half-life | Short (~2 hours) |
Protein Binding | ~93% |
属性
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-KDTBHNEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045962 | |
Record name | alpha-Dihydroartemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81496-81-3, 71939-50-9 | |
Record name | α-Dihydroartemisinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Artenimol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Dihydroartemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-DIHYDROARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。